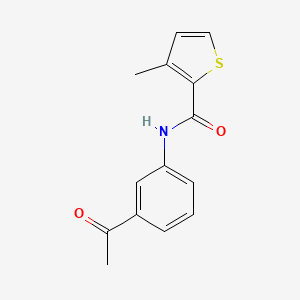

N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide

Description

N-(3-Acetylphenyl)-3-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-acetylphenyl substituent and a 3-methylthiophene-2-carboxamide backbone. The acetyl group at the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl group on the thiophene ring modulates steric and electronic effects . Its synthesis typically involves coupling reactions between activated thiophene carboxylic acid derivatives and substituted anilines, as exemplified in studies on analogous compounds .

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-9-6-7-18-13(9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLYUBNLDBYPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 3-acetylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the acetyl or carboxamide groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the acetyl or carboxamide groups.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic routes.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) suggest its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell growth by affecting pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, although the precise mechanisms require further elucidation.

Medicinal Chemistry

This compound has been explored as a potential drug candidate due to its ability to interact with specific biological targets. Its structure allows for modifications that could enhance its therapeutic efficacy.

Material Science

The compound's unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its incorporation into material science applications is supported by ongoing research into its physical properties.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- Researchers evaluated the antimicrobial properties of this compound against multiple bacterial strains. The study found that the compound exhibited significant antimicrobial activity, with MIC values lower than those of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

-

Anticancer Activity Investigation

- A study focused on the anticancer properties of this compound revealed that it effectively inhibited the proliferation of human cancer cell lines such as MCF-7 and A549. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

-

Material Science Application

- Research into the use of this compound in polymer synthesis demonstrated that incorporating this compound into polymer matrices enhanced their mechanical properties and thermal stability, indicating its utility in material science.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Isofetamid (N-[1,1-Dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide)

- Structural Differences : Isofetamid replaces the 3-acetylphenyl group with a bulky 1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl moiety. This substitution enhances lipophilicity and stability, making it suitable for agrochemical applications .

- Bioactivity : Isofetamid is a systemic fungicide targeting Botrytis cinerea and other plant pathogens. Its efficacy stems from succinate dehydrogenase (SDH) inhibition, a mechanism shared with other carboxamide fungicides.

- Regulatory Status : Approved for use in berries, tomatoes, and cucurbits, with maximum residue levels (MRLs) established by the EFSA .

N-(4-Hydroxy-5-Isopropyl-2-Methylphenyl)-3-Methylthiophene-2-Carboxamide (Compound 7e)

- Structural Differences : Incorporates a hydroxyl and isopropyl group on the phenyl ring, enhancing hydrogen-bonding capacity and steric bulk compared to the acetylated analogue.

- Bioactivity: Exhibits potent antifungal activity against Alternaria solani (EC~50~ = 3.28 μg/mL) and Botrytis cinerea (EC~50~ = 15.06 μg/mL). Notably, it lacks cross-resistance with boscalid, a commercial SDH inhibitor, suggesting a unique binding mode .

- Mechanistic Insights : Molecular docking confirms strong affinity for both wild-type and mutant SDH enzymes in B. cinerea .

N-(3-Acetylphenyl)-5-Methylthiophene-3-Carboxamide

- Structural Differences: A positional isomer with the methyl group on the thiophene ring shifted from position 2 to 3. This minor alteration significantly impacts electronic distribution and steric interactions.

Functional Analogues with Modified Backbones

N-(3-Acetylphenyl)-1H-Indole-2-Carboxamide

- Bioactivity: Evaluated as a monoamine oxidase-A (MAO-A) inhibitor in lung cancer models. The indole moiety enhances binding to MAO-A’s hydrophobic pocket, improving inhibitory potency compared to thiophene-based analogues .

N-(3-Acetylphenyl)Pivalamide

- Structural Differences : Substitutes the thiophene-carboxamide with a pivalamide group, drastically reducing molecular weight and hydrogen-bonding capacity.

- Applications : Serves as a precursor in synthesizing bromoacetyl derivatives for targeted drug delivery systems .

Comparative Analysis Table

Key Research Findings

- SDH Inhibition : Both Isofetamid and Compound 7e target SDH but exhibit divergent resistance profiles, highlighting the importance of substituent positioning on the phenyl ring .

- Structural Flexibility : Thiophene carboxamides tolerate diverse substituents (e.g., acetyl, hydroxyl, bulky alkyl groups) without losing core bioactivity, underscoring their scaffold’s adaptability .

- Synthetic Accessibility : One-step coupling reactions (e.g., using 3-acetylthiophen-2-amine and acyl halides) enable rapid diversification of this compound class .

Biological Activity

N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetylphenyl group and a carboxamide functional group. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The compound primarily functions as an enzyme inhibitor , interacting with specific enzymes to modulate their activity. The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access or altering the enzyme's conformation. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in various diseases, particularly those involving enzyme dysregulation.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on enzymes such as tyrosinase , which is crucial in melanin production. In vitro studies demonstrated that this compound inhibited tyrosinase activity in B16F10 murine melanoma cells without exhibiting cytotoxicity at concentrations below 20 µM .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring the reduction of ABTS radicals, derivatives of thiophene-2-carboxamide showed varying degrees of antioxidant activity, with some achieving inhibition percentages comparable to standard antioxidants like ascorbic acid .

Antimicrobial and Antitumor Properties

This compound has been explored for its antimicrobial and anticancer activities. Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains and potential anticancer effects through apoptosis induction in cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in the thiophene ring and substituents significantly influence its biological activity. For instance, the presence of electron-withdrawing groups enhances enzyme inhibition and cytotoxicity against cancer cells .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring with acetyl and carboxamide groups | Enzyme inhibitor, antioxidant, antimicrobial |

| N-(4-acetylphenyl)-4-methylbenzenesulfonamide | Similar structure with sulfonamide group | Antimicrobial |

| 5-Acetylthiazole-2-carboxamide | Thiazole instead of thiophene | Antitumor properties |

Case Studies

- Tyrosinase Inhibition : A study investigated the effects of this compound on tyrosinase activity in B16F10 cells. The results indicated a significant reduction in tyrosinase activity at non-cytotoxic concentrations, suggesting potential applications in skin depigmentation therapies .

- Antioxidant Evaluation : Another study utilized the ABTS assay to evaluate the antioxidant capacity of this compound and its derivatives. The findings revealed that certain derivatives exhibited up to 62% inhibition of radical formation, highlighting their potential as therapeutic antioxidants .

Q & A

Q. What are the key physicochemical properties of N-(3-acetylphenyl)-3-methylthiophene-2-carboxamide, and how are they experimentally determined?

The compound (CAS 201354-21-4) has a molecular formula C₁₃H₁₁NO₂S (MW 245.30 g/mol). Key properties include:

- Density : 1.295 g/cm³ (calculated)

- Boiling Point : 326.6°C at 760 mmHg

- LogP (Partition Coefficient) : ~2.8 (estimated via computational tools like PubChem) .

Experimental characterization involves: - NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., acetyl group at the 3-position of the phenyl ring and methylthiophene backbone) .

- Mass Spectrometry : HRMS for molecular weight confirmation and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves amide coupling between 3-methylthiophene-2-carboxylic acid and 3-acetylaniline:

Activation : Use coupling agents like EDCI/HOBt in DMF to activate the carboxylic acid.

Reaction : Stir at 25–40°C for 12–24 hours under inert conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~60–75% purity.

Critical Parameters : Excess amine (1.2–1.5 eq) improves yield, while moisture control prevents hydrolysis .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves:

- Antiproliferative Assays : Dose-dependent testing (1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- ADME Prediction : Computational tools (e.g., SwissADME) assess bioavailability and blood-brain barrier permeability .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or sulfonamide substitution) affect biological activity?

Structure-Activity Relationship (SAR) Insights :

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors. The acetyl group often forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories.

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Case Example : Discrepancies in antiproliferative activity may arise from:

- Cell Line Heterogeneity : Validate across ≥3 cell lines (e.g., solid vs. blood cancers).

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (48–72 hrs) .

- Metabolic Interference : Use LC-MS to rule out compound degradation .

Q. What experimental design considerations are critical for scaling up synthesis?

- Solvent Optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings if introducing aryl halides .

- Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in flow reactors .

Methodological Challenges

Q. How to address low solubility in biological assays?

Q. What analytical techniques resolve structural ambiguities in analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.